molecular formula C17H19N3O B8303921 4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol

4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol

Cat. No. B8303921
M. Wt: 281.35 g/mol
InChI Key: BFUMBONQPMVCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenol

InChI

InChI=1S/C17H19N3O/c1-4-16-15(10-13-5-7-14(21)8-6-13)17-18-11(2)9-12(3)20(17)19-16/h5-9,21H,4,10H2,1-3H3

InChI Key

BFUMBONQPMVCQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassiumhydroxide (1.96 g, 34.9 mmol) was dissolved in 30 ml of a 1:1 mixture of argon-flushed dioxane and water. After addition of 3-(4-bromo-benzyl)-2-ethyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (3) (4 g, 11.62 mmol), Pd2(dba)3 (426 mg, 0.465 mmol) and tetramethyl Xphos (894 mg, 1.859 mmol), the mixture was flushed with argon and stirred for 1 h at 100° C. Then the mixture was treated with 1N HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2 SO4 and evaporated. Purification by chromatography (silica gel, ethylaceta/n-heptane) gave a yellow solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetramethyl Xphos
Quantity
894 mg
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
catalyst
Reaction Step Two

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